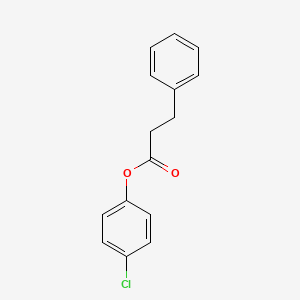![molecular formula C21H23NOS B5918023 15-(benzylthio)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one](/img/structure/B5918023.png)
15-(benzylthio)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-(benzylthio)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one, also known as BTA-EG6, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTA-EG6 is a spirocyclic compound that contains a nitrogen atom and a sulfur atom in its structure. It has been synthesized by researchers through various methods and has shown promising results in different applications.
Wirkmechanismus
The mechanism of action of 15-(benzylthio)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one in its various applications is still under investigation. However, studies have shown that the compound interacts with cellular targets, such as DNA and enzymes, and inhibits their activity. In cancer cells, 15-(benzylthio)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one has been shown to induce cell death by activating apoptotic pathways and inhibiting cell proliferation.
Biochemical and Physiological Effects:
15-(benzylthio)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one has been shown to exhibit various biochemical and physiological effects in different applications. In cancer cells, the compound has been shown to induce cell death, inhibit cell proliferation, and reduce tumor growth. In materials science, 15-(benzylthio)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one has been used as a building block for the synthesis of functional materials with unique properties. In catalysis, 15-(benzylthio)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one has been used as a ligand for the synthesis of metal complexes with potential applications in catalytic reactions.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 15-(benzylthio)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one in lab experiments include its ease of synthesis, stability, and potential applications in various fields. However, the limitations of using 15-(benzylthio)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one include its toxicity and potential side effects, which must be carefully considered when conducting experiments.
Zukünftige Richtungen
There are several future directions for the research on 15-(benzylthio)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one. In medicinal chemistry, further studies could focus on the development of 15-(benzylthio)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one analogs with improved anti-cancer activity and reduced toxicity. In materials science, the synthesis of new functional materials using 15-(benzylthio)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one could be explored. In catalysis, the use of 15-(benzylthio)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one as a ligand for the synthesis of metal complexes with novel catalytic properties could be investigated.
Conclusion:
In conclusion, 15-(benzylthio)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one is a spirocyclic compound that has shown potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The compound has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. Further research on 15-(benzylthio)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one could lead to the development of new therapeutic agents, functional materials, and catalytic systems with potential applications in different fields.
Synthesemethoden
The synthesis of 15-(benzylthio)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one has been achieved by several methods, including one-pot synthesis, multi-step synthesis, and microwave-assisted synthesis. One of the most commonly used methods involves the reaction of 2,4-dimethyl-1,3-pentadiene with benzyl isothiocyanate in the presence of a catalyst to yield the desired product. The synthesis of 15-(benzylthio)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one has also been achieved through a multi-step process involving the reaction of 2,4-dimethyl-1,3-pentadiene with thiourea, followed by a series of reactions that lead to the formation of the spirocyclic compound.
Wissenschaftliche Forschungsanwendungen
15-(benzylthio)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 15-(benzylthio)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as a diagnostic tool for detecting cancer cells. In materials science, 15-(benzylthio)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one has been used as a building block for the synthesis of functional materials such as polymers and dendrimers. In catalysis, 15-(benzylthio)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one has been used as a ligand for the synthesis of metal complexes with potential applications in catalytic reactions.
Eigenschaften
IUPAC Name |
14-benzylsulfanyl-15-azadispiro[5.1.58.26]pentadeca-9,12,14-trien-11-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NOS/c23-18-9-13-20(14-10-18)16-21(11-5-2-6-12-21)22-19(20)24-15-17-7-3-1-4-8-17/h1,3-4,7-10,13-14H,2,5-6,11-12,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVZBQWSJSPHSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC3(C=CC(=O)C=C3)C(=N2)SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
15-(Benzylsulfanyl)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(benzylamino)methylene]malononitrile](/img/structure/B5917941.png)
![1-[(4-methylphenyl)sulfonyl]-4-nitro-1H-pyrazole](/img/structure/B5917944.png)


![4-(3-chlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5917979.png)




![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine](/img/structure/B5918025.png)
![2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5918038.png)
![4-amino-N-{2-[(benzylsulfonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5918040.png)

